Benzoylaconine
Overview
Description
Benzoylaconine is a diterpene alkaloid . It is a primary metabolite of cocaine, formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is excreted in the urine of cocaine users after processing in the liver .
Synthesis Analysis
Benzoylaconine has been shown to have a potential anti-inflammatory effect . It modulates LPS-induced responses through inhibition of Toll-Like Receptor-Mediated NF-κB and MAPK signaling in RAW264.7 cells . It has also been found to inhibit LPS-induced NF-κB activation by reducing the phosphorylation and degradation of IκBα .Molecular Structure Analysis
The molecular formula of Benzoylaconine is C32H45NO10 . Its average mass is 603.700 Da and its monoisotopic mass is 603.304321 Da .Chemical Reactions Analysis
Benzoylaconine has been shown to significantly suppress the release of pro-inflammatory cytokines and mediators, including IL-6, TNF-α, IL-1β, ROS, NO, and PGE 2 . It also effectively downregulates the elevated protein levels of iNOS and COX-2 induced by LPS in a dose-dependent manner .Scientific Research Applications
Anti-Inflammatory Effects : BAC exhibits significant anti-inflammatory effects, particularly in LPS-activated RAW264.7 macrophage cells. It suppresses the release of pro-inflammatory cytokines and mediators, including IL-6, TNF-α, IL-1β, ROS, NO, and PGE2, and downregulates the protein levels of iNOS and COX-2. This effect is attributed to the inhibition of Toll-like receptor-mediated MAPK and NF-κB pathways, suggesting potential use in treating inflammatory diseases (Zhou et al., 2021).
Pharmacokinetics and Metabolism : Research on the absorption and metabolism of monoester-diterpenoid alkaloids, including BAC, in rats revealed that they are rapidly absorbed but have low bioavailability due to inhibition by transport proteins like P-gp. These alkaloids are found to be minimally metabolized in vivo, with significant implications for their pharmacokinetic behaviors (Zhang et al., 2014).
Cardioprotective Effects : BAC has been shown to modulate mitochondrial function in cardiomyocyte injury models. It activates the AMPK/PGC-1 axis, leading to improved mitochondrial function and reduced oxidative stress in cells subjected to oxygen-glucose deprivation and reperfusion. This suggests a potential role for BAC in treating heart failure (Chen et al., 2022).
Antiproliferative Properties : Certain derivatives of BAC have demonstrated notable cytotoxic activity against various human tumor cell lines, indicating potential for cancer treatment. Particularly, bis-[O-(14-benzoylaconine-8-yl)]esters displayed significant in vitro cytotoxic activity (Chodoeva et al., 2012).
Effect on Cardiac Function : Studies on Aconitum tubers indicate that BAC, along with other alkaloids, undergoes transformation during processing, affecting their cardiac efficacy. BAC specifically weakened cardiac function in a dose-dependent manner in pharmacological experiments (Liu et al., 2017).
Determination and Quantification in Medical Preparations : BAC has been quantified in various traditional Chinese medicine preparations, such as SHEN-FU injection, using techniques like ionic liquid microextraction-high performance liquid chromatography. This is crucial for quality control and safe application of these preparations (Rui, 2011).
Safety And Hazards
The safety data sheet of Benzoylaconine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Benzoylaconine has been suggested as a potential therapeutic agent for the treatment of dilated cardiomyopathy, potentially exerting its therapeutic effects by targeted modulation of myocardial energy metabolism through NRK and NT5E . It has also been suggested that Benzoylaconine could potentially be used for treating inflammatory diseases .
properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXZSFKLJCHLH-KYSNEVMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylaconine |
Citations
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